molecular formula C7H19ClN2PSi+ B14589102 Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium CAS No. 61499-84-1

Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium

Cat. No.: B14589102
CAS No.: 61499-84-1
M. Wt: 225.75 g/mol
InChI Key: OHZQFNYUALEJFQ-UHFFFAOYSA-N
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Description

Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium is a unique organophosphorus compound that features a combination of diethylamino, trimethylsilyl, and chloro groups attached to a phosphanium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For instance, the reaction of trimethylsilyl(chloro)methane with the lithium salt of diethylaminophosphine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, alkyl halides, and oxidizing agents. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides .

Mechanism of Action

The mechanism of action of Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus center can form bonds with other atoms, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium is unique due to its combination of diethylamino, trimethylsilyl, and chloro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various fields of research and industry .

Properties

CAS No.

61499-84-1

Molecular Formula

C7H19ClN2PSi+

Molecular Weight

225.75 g/mol

IUPAC Name

chloro-(diethylamino)-trimethylsilyliminophosphanium

InChI

InChI=1S/C7H19ClN2PSi/c1-6-10(7-2)11(8)9-12(3,4)5/h6-7H2,1-5H3/q+1

InChI Key

OHZQFNYUALEJFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[P+](=N[Si](C)(C)C)Cl

Origin of Product

United States

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